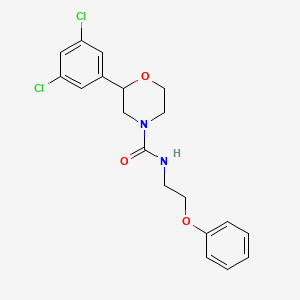

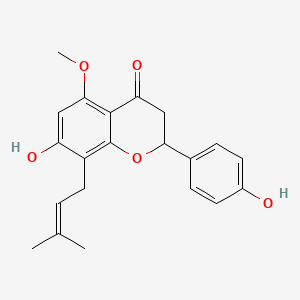

![molecular formula C16H8Cl2N4O2S4 B2634130 5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476643-48-8](/img/structure/B2634130.png)

5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a highly potent and selective, direct FXa inhibitor . It is a derivative of thiophene-2-carboxamide .

Synthesis Analysis

The synthesis of thiophene 2-carboxamide derivatives involves the cyclization of precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1 H NMR, and mass spectroscopic analyses .Molecular Structure Analysis

The molecular and electronic properties of the synthesized products were studied using density functional theory (DFT). They exhibited a close HOMO–LUMO energy gap (ΔE H-L), where the amino derivatives have the highest while the methyl derivatives were the lowest .Chemical Reactions Analysis

The structural variations such as (4-OMe on carboxamide Th 4) and replacement of carboxamide with azo moieties favor the activity in a positive manner .Physical And Chemical Properties Analysis

The compound is a derivative of thiophene-2-carboxamide . More specific physical and chemical properties are not available from the search results.科学的研究の応用

Tandem Transformations in Gewald Thiophenes :

- Researchers studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study did not yield tetrazole derivatives but resulted in derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, highlighting unique synthetic routes (Pokhodylo et al., 2010).

Synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate :

- A novel compound was designed and synthesized, illustrating the diversity of synthetic approaches and the potential for discovering new chemical entities (Tang Li-jua, 2015).

Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline :

- The study explored the reactivity of thiophene derivatives in electrophilic substitution reactions, yielding exclusively substituted derivatives at the 5-position of the thiophene ring, important for understanding the chemical behavior of thiophene-based compounds (Aleksandrov et al., 2020).

Facile Synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones :

- This research demonstrated the intramolecular cyclization of deprotonated forms of certain thiophene derivatives, leading to new bicyclic derivatives, expanding the scope of thiophene chemistry (Abu-El-Halawa et al., 2008).

Synthesis of 2-(Thien-2-yl)naphtho[1,2-d]thiazole :

- The synthesis and reactions of thiophene derivatives were studied, showing the formation of naphtho[1,2-d]thiazole and its exclusive electrophilic substitution at the 5-position of the thiophene ring, indicative of the potential for targeted synthesis (Aleksandrov et al., 2020).

Antimicrobial Evaluation and Docking Studies of Thiophene Derivatives :

- A study synthesized thiophene-2-carboxamides and evaluated their antimicrobial properties, demonstrating the potential of thiophene derivatives in medicinal chemistry applications (Talupur et al., 2021).

Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines :

- Research on thiazolo[5,4-d]pyrimidines revealed their molluscicidal properties, indicating the use of thiophene derivatives in pest control and environmental applications (El-bayouki & Basyouni, 1988).

作用機序

The compound is a highly potent and selective, direct FXa inhibitor . The antibacterial activity against two pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two of pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) revealed that 7b records the highest activity index compared to ampicillin .

特性

IUPAC Name |

5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N4O2S4/c17-11-3-1-9(27-11)13(23)21-15-19-7(5-25-15)8-6-26-16(20-8)22-14(24)10-2-4-12(18)28-10/h1-6H,(H,19,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDYFEOSARCFTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N4O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

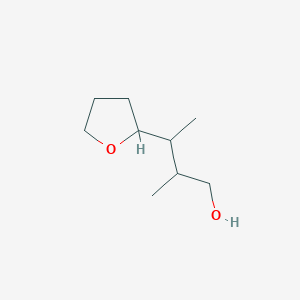

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2634048.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2634051.png)

![1-[3-(benzoylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2634053.png)

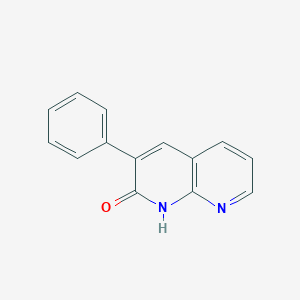

![2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2634057.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)

![4H-Benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B2634065.png)

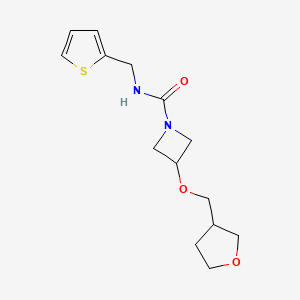

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2634066.png)